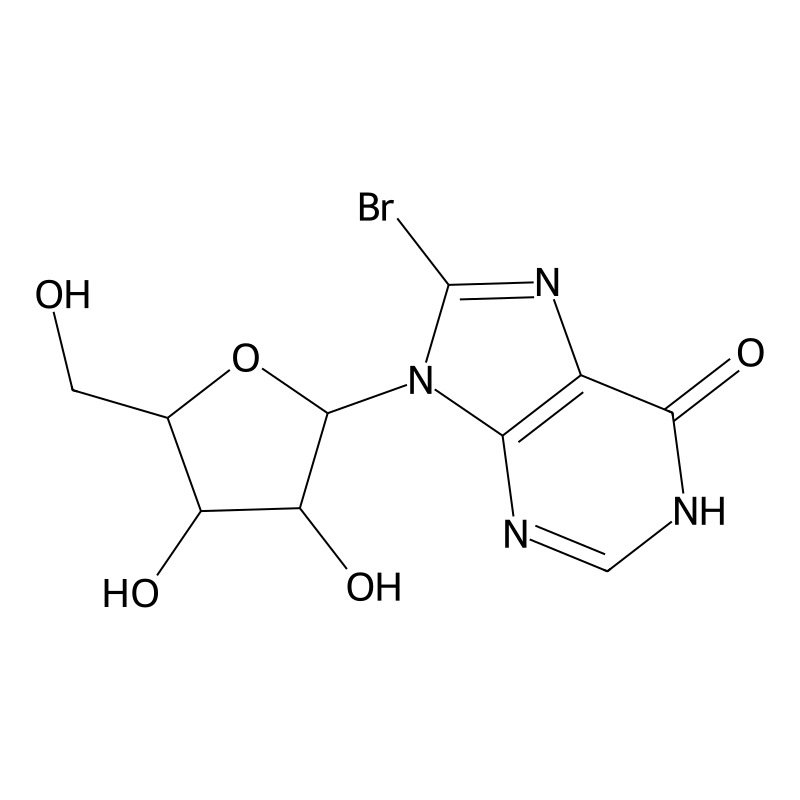

8-Bromoinosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structure and Properties

-Bromoinosine (8-Br-inosine) is a modified nucleoside where a bromine atom is attached to the 8th position of the adenine ring structure of inosine. Inosine itself is a naturally occurring purine nucleoside found in RNA. Little information is available on the specific properties of 8-Bromoinosine, although it likely shares some similarities with inosine, such as the ability to participate in hydrogen bonding.

Potential Applications

Research into 8-Bromoinosine is limited, but there are a few potential areas of scientific exploration:

- Adenosine Receptor Ligand Development: Studies suggest that modifications at the 8th position of the adenine ring can influence interaction with adenosine receptors. A study investigating 8-Bromo-9-alkyl adenine derivatives found that the presence of bromine at the 8th position increased affinity for A2A and A2B adenosine receptor subtypes, suggesting 8-Bromoinosine could be a starting point for developing new receptor ligands [].

- Nucleoside Analog Research: 8-Bromoinosine can be used as a tool in research on nucleoside metabolism and function. Modified nucleosides can be incorporated into nucleic acids and studied to understand their impact on cellular processes [].

8-Bromoinosine is a halogenated derivative of inosine, characterized by the presence of a bromine atom at the 8-position of the purine ring. Its chemical formula is C₁₀H₁₃BrN₄O₅, and it is recognized as a purine nucleoside that plays a significant role in various biochemical processes. The compound is notable for its structural similarity to other nucleosides, which allows it to participate in similar biological functions while also exhibiting unique properties due to the presence of the bromine substituent.

The primary mechanism of action for 8-Bromoinosine is still under investigation. However, researchers believe its structural similarity to inosine allows it to integrate into RNA molecules during cell replication []. This can potentially alter RNA function or stability, depending on the specific context.

Studies suggest 8-Bromoinosine might be useful for:

The biological activity of 8-bromoinosine has been explored in various contexts, particularly its potential effects on nucleic acid metabolism and its role as a substrate in enzymatic reactions. It has been shown to exhibit antiviral properties and may influence cellular signaling pathways. The compound's ability to mimic natural nucleosides allows it to interfere with normal biological processes, making it a subject of interest in pharmacological research .

8-Bromoinosine has several applications in scientific research and potential therapeutic contexts:

- Research Tool: It serves as a valuable tool for studying nucleic acid interactions and enzymatic processes.

- Antiviral Agent: The compound's structural similarity to natural nucleosides makes it a candidate for antiviral drug development.

- Biochemical Studies: It is used in studies examining the effects of halogenation on nucleoside function and stability .

Interaction studies involving 8-bromoinosine have focused on its reactivity with various biological molecules, including proteins and nucleic acids. These studies often utilize techniques such as radiolysis and photochemistry to elucidate how 8-bromoinosine interacts with cellular components. The results indicate that 8-bromoinosine can form adducts with DNA and RNA, potentially affecting their stability and function .

Several compounds share structural similarities with 8-bromoinosine, including:

- Inosine: The parent compound without halogenation; serves as a natural nucleoside.

- 8-Bromoadenosine: Another halogenated nucleoside that exhibits different biological activities due to its adenine base.

- 8-Bromoguanosine: Similar in structure but contains guanine; used in studies related to guanine metabolism.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Inosine | No halogen substitution | Natural nucleoside involved in metabolism |

| 8-Bromoadenosine | Brominated at the 8-position | Exhibits different antiviral properties |

| 8-Bromoguanosine | Brominated at the 8-position | Influences guanine-related pathways |

The uniqueness of 8-bromoinosine lies in its specific bromination pattern, which affects its reactivity and biological interactions compared to these similar compounds. Its distinct properties make it an important subject for further investigation in both biochemistry and medicinal chemistry .

Bromination Strategies at the C8 Position

Direct Bromination of Inosine Derivatives

Direct bromination of inosine derivatives represents the most straightforward approach for synthesizing 8-bromoinosine compounds [8]. The methodology employs various brominating agents that selectively target the electron-rich C8 position of the purine ring system [10].

The most widely utilized brominating reagent for direct C8 bromination is 1,3-dibromo-5,5-dimethylhydantoin (1,3-dibromo-5,5-dimethylhydantoin), which has demonstrated exceptional efficiency in achieving regioselective bromination at the C8 position of purine nucleosides [8]. When applied to protected inosine derivatives, this reagent typically requires 1.1 equivalents and proceeds smoothly in aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide [8]. The reaction conditions are generally mild, operating at ambient temperature or slightly elevated temperatures (40°C) for enhanced reaction rates [8].

Another effective brominating system involves the use of sodium monobromoisocyanurate (sodium monobromoisocyanurate) in aqueous dimethylformamide solutions [10] [30]. This methodology has proven particularly advantageous for unprotected nucleosides, as it operates under mild conditions and demonstrates excellent tolerance for hydroxyl functionalities [10]. The reaction typically requires 1.1 equivalents of sodium monobromoisocyanurate and proceeds at room temperature with reaction times ranging from 20 minutes to 2 hours depending on the substrate [10].

N-bromosuccinimide (N-bromosuccinimide) represents another classical brominating agent that has been successfully employed for C8 bromination of purine nucleosides [8] [10]. However, this reagent often requires more forcing conditions and may exhibit lower selectivity compared to the aforementioned alternatives [8]. The reaction typically proceeds in dimethylformamide or acetonitrile at elevated temperatures [8].

| Brominating Agent | Solvent System | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | 25-40°C | 2-28 hours | 90-98% |

| Sodium monobromoisocyanurate | Aqueous DMF | 25°C | 20 min-2 hours | 75-96% |

| N-bromosuccinimide | Dimethylformamide | 70°C | 2-6 hours | 65-85% |

Intermediate Cyclic Carbonate Formation

An alternative synthetic approach involves the formation of intermediate cyclic carbonate structures during the bromination process [1]. This methodology has been observed in certain protected nucleoside systems where the 2' and 3' hydroxyl groups can participate in carbonate formation [1]. The intermediate cyclic carbonate serves as a protective element for the ribose moiety while allowing selective bromination at the C8 position [1].

The formation of these intermediate structures typically occurs when using electrophilic brominating conditions in the presence of carbonate-forming reagents or under conditions that promote intramolecular cyclization [1]. The triacetyloxyinosine derivatives have been particularly noted for their propensity to form such intermediates during bromination reactions [1]. Following bromination, the cyclic carbonate intermediate can be selectively opened under mild hydrolytic conditions to regenerate the desired hydroxyl functionalities [1].

Catalytic Systems and Reaction Optimization

The efficiency of bromination reactions at the C8 position can be significantly enhanced through the use of appropriate catalytic systems and reaction optimization strategies [8] [14]. Lewis acid catalysts have emerged as particularly effective promoters for bromination reactions involving halogenated hydantoin reagents [8] [14].

Trimethylsilyl trifluoromethanesulfonate (trimethylsilyl trifluoromethanesulfonate) has been identified as an exceptionally effective Lewis acid catalyst for bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin [8]. The addition of 0.5-1.1 equivalents of this catalyst can reduce reaction times from 28 hours to as little as 2-6 hours while maintaining excellent yields [8]. The mechanism of catalysis involves the activation of the brominating reagent through coordination with the Lewis acid, thereby increasing its electrophilic character and facilitating attack at the electron-rich C8 position [8].

Alternative Lewis acids such as zirconium(IV) chloride have also demonstrated catalytic activity in bromination reactions, particularly for benzylic and aromatic systems [14]. However, their application to nucleoside bromination requires careful optimization to avoid unwanted side reactions [14]. The choice of Lewis acid catalyst must consider the sensitivity of the nucleoside substrate and the potential for competing reactions at other positions [14].

Temperature optimization plays a crucial role in achieving optimal bromination efficiency [8]. While many bromination reactions can proceed at ambient temperature, elevated temperatures (40-70°C) often provide enhanced reaction rates without compromising selectivity [8] [10]. The optimal temperature depends on the specific brominating agent and substrate combination, with higher temperatures generally favoring reactions involving less reactive brominating species [8].

Solvent selection represents another critical parameter for reaction optimization [8] [10]. Aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide have proven most effective for bromination reactions [8] [10]. Dichloromethane offers the advantage of facile product isolation through simple aqueous workup, while dimethylformamide provides enhanced solubility for polar nucleoside substrates [8] [10].

| Catalyst System | Temperature Range | Solvent | Rate Enhancement | Yield Improvement |

|---|---|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate | 25-40°C | Dichloromethane | 5-14 fold | 5-10% |

| para-Toluenesulfonic acid | 25-40°C | Acetonitrile | 3-8 fold | 3-7% |

| No catalyst | 25-70°C | Various | Baseline | Baseline |

Purification and Characterization Protocols

The purification of 8-bromoinosine derivatives requires careful consideration of their chemical and physical properties [18] [19]. The presence of the bromine substituent at the C8 position significantly alters the polarity and chromatographic behavior of these compounds compared to their non-brominated counterparts [18] [19].

Column chromatography represents the primary method for purifying 8-bromoinosine derivatives [21]. Silica gel columns with gradient elution systems are most commonly employed, typically using mixtures of dichloromethane and methanol or ethyl acetate and hexane systems [21]. The optimal solvent system depends on the specific protecting group pattern of the nucleoside derivative [21]. For acetyl-protected derivatives, gradient systems starting from 95:5 dichloromethane:methanol and progressing to 90:10 or 85:15 ratios have proven effective [21].

High-performance liquid chromatography (HPLC) serves as both a purification method and an analytical tool for characterizing 8-bromoinosine derivatives [6] [19]. Reverse-phase HPLC using C18 columns with water-acetonitrile gradient systems provides excellent separation of brominated from non-brominated nucleosides [6] [19]. The retention times of 8-bromoinosine derivatives are typically longer than their non-brominated analogues due to increased hydrophobic interactions with the stationary phase [6] [19].

Hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable technique for analyzing brominated nucleosides, particularly for monitoring enzymatic reactions and determining purity [21]. TSKgel Amide-80 columns with acetonitrile-ammonium formate buffer mobile phases have demonstrated excellent performance for separating inosine from its brominated derivatives [21].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of 8-bromoinosine derivatives [2] [24]. The characteristic downfield shift of the H-2 proton from approximately 8.1 ppm in inosine to 8.5-8.7 ppm in 8-bromoinosine serves as a diagnostic feature [2]. The absence of the H-8 proton signal, which normally appears around 8.3 ppm in inosine, confirms successful bromination at the C8 position [2] [24].

Mass spectrometry techniques, including electrospray ionization tandem mass spectrometry (ESI-MS/MS), provide molecular weight confirmation and fragmentation pattern analysis [22] [24]. The characteristic isotope pattern arising from the presence of bromine (79Br and 81Br) with approximately equal intensity facilitates identification of brominated species [24]. High-resolution mass spectrometry enables precise molecular formula determination and confirmation of successful bromination [22].

| Analytical Method | Key Parameters | Diagnostic Features |

|---|---|---|

| 1H NMR | CDCl3 or DMSO-d6 | H-2 at 8.5-8.7 ppm, absence of H-8 |

| 13C NMR | CDCl3 or DMSO-d6 | C-8 at 125-130 ppm |

| LC-MS | ESI positive mode | [M+H]+ at m/z 347, bromine isotope pattern |

| HPLC | C18 column, water-acetonitrile | Increased retention vs non-brominated |

The melting point of 8-bromoinosine typically ranges from 180-190°C, representing a characteristic physical property for compound identification [18]. Optical rotation measurements can provide additional confirmation of stereochemical integrity, particularly for derivatives where epimerization might be a concern [18].

The crystal structure of 8-bromoinosine was first determined through X-ray diffraction analysis by Sternglanz, Thomas, and Bugg in their seminal 1977 study published in Acta Crystallographica Section B [1] [2] [3]. This crystallographic investigation was part of a comprehensive examination of stacking patterns in halogenated purines, providing fundamental insights into the structural properties of bromine-substituted nucleosides.

The X-ray diffraction study of 8-bromoinosine revealed critical information about the influence of halogen substitution on purine nucleoside structures [1]. The bromine atom at the C8 position significantly affects the overall molecular geometry and crystal packing arrangements. Single crystal X-ray diffraction techniques were employed to determine the three-dimensional structure, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre under reference number CCDC 1115355 [1] [2].

The diffraction pattern analysis demonstrated that 8-bromoinosine exhibits characteristic features common to other 8-halogenated purine nucleosides [4] [5]. The presence of the bromine substituent creates distinct scattering patterns that allow for precise determination of atomic positions and bond lengths. The heavy atom effect of bromine enhances the scattering contrast, facilitating more accurate structure determination compared to unsubstituted nucleosides [4] [6].

Comparative analysis with related halogenated purines, including 8-bromoguanosine and 8-bromoadenosine, revealed consistent structural trends [4] [5] [7]. All three compounds demonstrate similar conformational preferences and intermolecular interaction patterns, suggesting that the C8-bromine substitution has predictable effects on purine nucleoside structures regardless of the specific base type [7] [6].

Base Stacking Patterns in Solid-State Configurations

The solid-state structure of 8-bromoinosine exhibits distinctive base stacking patterns that differ significantly from those observed in unsubstituted nucleosides [1] [6] [8]. The bromine atom at the C8 position participates in specific intermolecular interactions that influence the overall crystal packing arrangement.

The base stacking in 8-bromoinosine crystals is characterized by partial overlap of aromatic systems, with the bromine substituent forming close contacts with adjacent purine rings [1] [6]. These interactions fall within normal van der Waals contact distances and contribute to the stabilization of the crystal lattice [1]. The stacking pattern involves positioning of the bromine atom to maximize favorable electrostatic interactions with neighboring molecules [6] [8].

The halogen bonding character of the bromine-purine interactions represents a significant factor in determining the solid-state architecture [7] [6] [8]. The bromine atom acts as an electron-withdrawing substituent, creating regions of positive electrostatic potential that can interact favorably with electron-rich aromatic systems of adjacent molecules [7] [6]. This results in a preferential stacking arrangement that optimizes these halogen-π interactions [6] [8].

The stacking geometry in 8-bromoinosine differs markedly from that observed in inosine itself, where hydrogen bonding and π-π stacking dominate the intermolecular interactions [6] [8]. The introduction of bromine shifts the balance toward halogen-mediated interactions, resulting in altered interplanar distances and stacking angles [1] [6]. This modification in stacking patterns has implications for the physical properties of the crystal, including mechanical stability and optical characteristics [7] [6].

Comparison with other halogenated nucleosides reveals that the stacking patterns are influenced by both the size and electronegativity of the halogen substituent [7] [6] [9]. Larger halogens like bromine tend to create more pronounced effects on stacking geometry compared to smaller substituents such as fluorine or chlorine [6] [9].

Conformational Dynamics in Solution

The conformational behavior of 8-bromoinosine in solution differs substantially from that of the unsubstituted parent compound due to the steric and electronic effects of the C8-bromine substituent [10] [11] [12]. Nuclear magnetic resonance (NMR) spectroscopy studies have provided detailed insights into the solution dynamics and conformational preferences of this halogenated nucleoside [10] [12].

In aqueous solution, 8-bromoinosine preferentially adopts the syn conformation around the glycosidic bond, in contrast to most natural nucleosides which favor the anti conformation [10] [11] [12]. This conformational preference is primarily attributed to steric repulsion between the bromine atom at C8 and the hydrogen atoms of the ribose sugar moiety [10] [11]. The syn conformation minimizes these unfavorable steric interactions while maintaining optimal bonding geometry [10] [12].

Temperature-dependent NMR studies have revealed that the conformational dynamics of 8-bromoinosine are significantly restricted compared to unsubstituted inosine [10] [12]. The rotation around the glycosidic bond is hindered by the presence of the bromine substituent, resulting in a higher energy barrier for syn-anti interconversion [10] [11]. This restriction in conformational flexibility affects the nucleoside's ability to participate in dynamic processes such as base stacking and hydrogen bonding [10] [12].

The solution structure of 8-bromoinosine also exhibits altered base stacking propensities compared to natural nucleosides [10] [11] [12]. The bromine substituent influences the electronic distribution within the purine ring system, affecting both intramolecular and intermolecular interactions [10] [11]. These electronic effects contribute to modified stacking geometries and association constants in solution [11] [12].

Solvent effects play a crucial role in determining the conformational equilibria of 8-bromoinosine [10] [12]. In polar solvents such as water, the syn conformation is strongly favored, while in less polar environments, a more balanced distribution between syn and anti conformers may be observed [10] [12]. The dielectric constant of the medium influences the relative energetics of different conformational states through differential solvation effects [10] [12].